molecular formula C6H12Cl2N2O2 B2756477 2,6-Diaminohex-4-ynoic acid dihydrochloride CAS No. 65579-76-2

2,6-Diaminohex-4-ynoic acid dihydrochloride

Cat. No.: B2756477
CAS No.: 65579-76-2
M. Wt: 215.07
InChI Key: IHEPKHXGAAYYQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

2,6-Diaminohex-4-ynoic acid dihydrochloride undergoes various chemical reactions, including:

Scientific Research Applications

2,6-Diaminohex-4-ynoic acid dihydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,6-Diaminohex-4-ynoic acid dihydrochloride involves its interaction with specific molecular targets. It can bind to enzymes or proteins, altering their activity and leading to various biochemical effects. The pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

2,6-Diaminohex-4-ynoic acid dihydrochloride can be compared with other similar compounds such as:

Biological Activity

2,6-Diaminohex-4-ynoic acid dihydrochloride (DAH) is a compound of significant interest in biochemical research due to its unique structural properties and biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current understanding of this compound.

  • Molecular Formula : C6H10Cl2N2O2
  • Molecular Weight : 201.06 g/mol
  • CAS Number : 65579-76-2

DAH is a derivative of lysine and features a unique alkyne functional group that contributes to its reactivity and interaction with biological targets.

The mechanism by which this compound exerts its biological effects primarily involves its interaction with specific enzymes and molecular targets. The compound has been shown to inhibit key enzymes involved in various metabolic pathways, particularly those related to amino acid biosynthesis.

  • Enzyme Inhibition : DAH acts as an inhibitor of dihydrofolate reductase (DHFR), a critical enzyme in the folate synthesis pathway. This inhibition can lead to reduced cell proliferation in certain microbial species, making it a potential antifungal agent.
  • Binding Affinity : Studies indicate that DAH binds effectively to the active sites of target enzymes, disrupting their function and leading to downstream effects on cellular metabolism .

Antifungal Activity

DAH has demonstrated promising antifungal activity against various strains of Candida, particularly through its inhibition of CaDHFR. In vitro studies have shown that compounds similar to DAH exhibit nanomolar enzyme inhibition with significant selectivity over human DHFR, suggesting potential therapeutic applications in treating fungal infections .

Antimicrobial Properties

Research indicates that DAH possesses broad-spectrum antimicrobial properties. Its structural similarity to lysine allows it to interfere with bacterial cell wall synthesis, thereby inhibiting growth in various pathogenic bacteria .

Study 1: Inhibition of Dihydrofolate Reductase

A detailed study evaluated the efficacy of DAH as a DHFR inhibitor. The results indicated that DAH exhibited IC50 values comparable to established antifolates like trimethoprim. The study highlighted the structural basis for this potency through molecular docking simulations that revealed optimal interactions within the enzyme's binding pocket .

CompoundIC50 (µM)Selectivity (hDHFR vs. CaDHFR)
2,6-Diaminohex-4-ynoic acid0.017>1000-fold
Trimethoprim0.025100-fold

Study 2: Antifungal Efficacy Against Candida albicans

In another study focusing on antifungal activity, DAH demonstrated effective inhibition of Candida albicans growth at concentrations as low as 24 µg/mL. The study emphasized the potential for DAH derivatives to serve as lead compounds in antifungal drug development .

Properties

IUPAC Name

2,6-diaminohex-4-ynoic acid;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2O2.2ClH/c7-4-2-1-3-5(8)6(9)10;;/h5H,3-4,7-8H2,(H,9,10);2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHEPKHXGAAYYQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C#CCN)C(C(=O)O)N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Acetamido(4-acetamido-2-butynyl)-malonic acid diethyl ester (7.64 g) was dissolved in a mixture of acetic acid (140 ml) and a 6M hydrochloric acid solution (290 ml), and heated overnight at 95° C. The mixture was concentrated in vacuo. The residue was crystallized from ethanol/water yielding 2,6-diamino-4-hexynoic acid dihydrochloride as a crystalline powder (4.0 g).
Name
Acetamido(4-acetamido-2-butynyl)-malonic acid diethyl ester
Quantity
7.64 g
Type
reactant
Reaction Step One
Quantity
140 mL
Type
solvent
Reaction Step One
Quantity
290 mL
Type
reactant
Reaction Step Two

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